molecular formula C11H11F3 B13551357 1-(1-Methyl-2-propen-1-yl)-4-(trifluoromethyl)benzene

1-(1-Methyl-2-propen-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B13551357
M. Wt: 200.20 g/mol
InChI Key: UGALPAAQFSPSQK-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is an organic compound with a unique structure that combines a butenyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and but-3-en-2-yl halide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-2-yl group is introduced to the benzene ring via a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

The major products formed from these reactions include:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives and other substituted benzene compounds.

Scientific Research Applications

1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butenyl group can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-en-2-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzene: Lacks the butenyl group, affecting its biological activity and applications.

    1-(But-3-en-2-yl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to differences in chemical behavior and applications.

Uniqueness

1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both the butenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1-but-3-en-2-yl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3

InChI Key

UGALPAAQFSPSQK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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